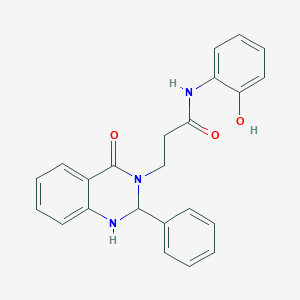

N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide

Description

N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide is a quinazolinone-based compound characterized by a propanamide backbone linking a 2-hydroxyphenyl group to a 4-oxo-2-phenyl-1,4-dihydroquinazoline moiety. Quinazolinones are heterocyclic scaffolds known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

Molecular Formula |

C23H21N3O3 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C23H21N3O3/c27-20-13-7-6-12-19(20)24-21(28)14-15-26-22(16-8-2-1-3-9-16)25-18-11-5-4-10-17(18)23(26)29/h1-13,22,25,27H,14-15H2,(H,24,28) |

InChI Key |

NPTHMEWTFXFWMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCC(=O)NC4=CC=CC=C4O |

Origin of Product |

United States |

Preparation Methods

Gabriel Synthesis via Reductive Cyclization

The Gabriel method, first reported in 1903, remains a foundational route for quinazoline derivatives. For this compound, o-nitrobenzylamine undergoes reduction with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine. Subsequent condensation with formic acid produces dihydroquinazoline, which is oxidized to the quinazolinone core. Modifications include substituting formic acid with phenylacetic acid to introduce the 2-phenyl substituent.

Reaction Conditions :

Phosphorus-Mediated Cyclization

A patent (US4098788A) describes cyclizing cyanoureas using phosphorus trichloride (PCl₃) or pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). For 2-phenylquinazolin-4(3H)-one, the cyanourea intermediate is treated with PCl₃/POCl₃ at 85–95°C for 2–3 hours, followed by hydrolysis with formic acid.

Advantages :

-

High regioselectivity for the 2-phenyl substitution.

-

Scalable for industrial production.

Limitations :

-

Requires strict anhydrous conditions.

-

Phosphorus reagents pose handling hazards.

Functionalization with the Propanamide Side Chain

Alkylation of Quinazolinone

The 3-position of the quinazolinone is alkylated using methyl acrylate or bromopropionamide. A base such as potassium carbonate (K₂CO₃) facilitates nucleophilic substitution in dimethylformamide (DMF).

Example Protocol :

Hydrazinolysis and Condensation

An alternative route involves hydrazinolysis of methyl 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetate 8 (prepared via DDQ oxidation) with hydrazine hydrate to form the hydrazide intermediate. Condensation with 2-hydroxybenzaldehyde under acidic conditions yields the target propanamide after reduction.

Key Observations :

-

Acetic acid accelerates condensation but risks side reactions (e.g., ring opening).

-

Mixtures of E/Z isomers may form, requiring chromatographic separation.

Coupling with the 2-Hydroxyphenyl Group

Amide Bond Formation

The propanamide intermediate reacts with 2-aminophenol via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane (DCM). Niobium(V) oxide (Nb₂O₅) in o-xylene under reflux (30 hours) achieves 80% yield, as demonstrated in analogous syntheses.

Optimized Conditions :

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to reduce reaction times. A mixture of the propanamide intermediate, 2-aminophenol, and DCC in acetonitrile irradiated at 100°C for 20 minutes achieves comparable yields (75–78%).

Comparative Analysis of Synthetic Methods

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Structural confirmation relies on:

-

¹H NMR : Quinazolinone aromatic protons (δ 7.2–8.1 ppm), propanamide CH₂ (δ 2.5–3.5 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 387.4 [M+H]⁺.

Challenges and Optimization Strategies

-

Isomer Separation : E/Z isomers during hydrazide condensation require careful chromatographic resolution.

-

Byproduct Formation : Over-oxidation of dihydroquinazoline can occur; controlled DDQ stoichiometry mitigates this.

-

Catalyst Recycling : Nb₂O₅ can be reused up to three times without significant activity loss .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amide Group

The propanamide moiety undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with hydrazine forms hydrazide derivatives, as demonstrated in the synthesis of 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (9 ) (Source ).

-

Substitution with amino acid esters (e.g., glycine methyl ester) yields methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates (11 ), which are structurally analogous to the target compound .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamide hydrazide |

| Amino acid ester coupling | Amino acid ester, ethyl acetate, −5°C | Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoate |

Oxidation of the Phenolic Hydroxyl Group

The 2-hydroxyphenyl group undergoes oxidation to form a quinone structure. For instance, treatment with potassium permanganate (KMnO₄) in acidic medium converts the hydroxyl group to a ketone, enhancing electrophilicity for subsequent reactions.

Hydrolysis of the Amide Bond

Acidic or basic hydrolysis cleaves the amide bond:

-

In 1 N HCl, the propanamide linkage breaks to yield 3-(4-oxo-2-phenylquinazolin-3(2H)-yl)propanoic acid and 2-aminophenol.

-

Alkaline hydrolysis (NaOH, aqueous ethanol) produces sodium 3-(4-oxo-2-phenylquinazolin-3(2H)-yl)propanoate.

Cycloaddition and Ring Modification

The quinazolinone core participates in cycloaddition reactions:

-

Under microwave irradiation with acetylenedicarboxylate, the 4-oxo group undergoes [4+2] cycloaddition to form pyran-fused derivatives .

-

Reaction with isatoic anhydride in ethanol generates tricyclic structures via ring expansion .

| Reaction Type | Conditions | Product |

|---|---|---|

| [4+2] Cycloaddition | Acetylenedicarboxylate, 100°C | Pyran-fused quinazolinone derivative |

| Ring expansion | Isatoic anhydride, ethanol, reflux | Tricyclic quinazolinone analog |

Coupling Reactions with Heterocyclic Moieties

The quinazolinone nitrogen reacts with electrophiles:

-

Sulfur incorporation via reaction with Lawesson’s reagent converts the 4-oxo group to a thioxo derivative (Source ).

-

Coupling with phenylboronic acid under Suzuki conditions introduces aryl groups at the 2-position .

Key Mechanistic Insights

-

Amide Reactivity : The propanamide group’s electrophilic carbonyl carbon facilitates nucleophilic attacks, enabling diverse substitutions (e.g., hydrazides, esters) .

-

Quinazolinone Core : The 4-oxo group and conjugated π-system allow cycloadditions and electrophilic substitutions, critical for structural diversification .

-

Phenolic Group : The hydroxyl group’s redox activity enables oxidation pathways, influencing solubility and binding affinity.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the quinazolinone-propanamide core but differing in substituents, which alter physicochemical and biological properties.

Structural Modifications on the Quinazolinone Ring

Substituent at Position 2 of Quinazolinone

Substituent at Position 4 of Quinazolinone

Modifications on the Propanamide Side Chain

Aromatic Substituents

- Target compound : 2-Hydroxyphenyl (C₆H₄OH).

- Analog (CAS 896372-15-9): 4-Methoxybenzyl (C₆H₄OCH₃) .

- Analog (CAS 899788-21-7) : 2-Furylmethyl (C₅H₅OCH₂) .

- The furan ring introduces heteroatom-mediated interactions, possibly altering binding affinity.

Functional Group Variations

Implications of Structural Differences

- Bioactivity : Urea-linked analogs () may target kinases or proteases due to hydrogen-bonding capacity, whereas propanamide derivatives (e.g., target compound) might exhibit better pharmacokinetic profiles .

- Solubility : The 2-hydroxyphenyl group in the target compound could improve aqueous solubility compared to methoxy or furylmethyl substituents .

Biological Activity

N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide is a compound belonging to the class of quinazolinone derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a hydroxyphenyl group and a quinazolinone moiety, which are critical for its biological activity.

Research has indicated that quinazolinone derivatives exhibit various mechanisms of action, including:

- COX-2 Inhibition : Some derivatives show significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, studies have demonstrated that related compounds can inhibit COX-2 activity by up to 47.1% at specific concentrations .

- Antioxidant Activity : The presence of the hydroxy group in the structure may confer antioxidant properties, which can protect cells from oxidative stress and inflammation.

- Antimicrobial Effects : Quinazolinones have been reported to possess antimicrobial activity against various pathogens, making them potential candidates for antibiotic development.

Table 1: Summary of Biological Activities

Case Studies

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives similar to this compound.

- Synthesis and Evaluation : A study synthesized various quinazolinone derivatives and evaluated their COX-2 inhibitory activities. The results indicated that structural modifications could enhance biological activity significantly .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of quinazolinone derivatives. These studies demonstrated reduced inflammation markers in treated groups compared to controls, suggesting therapeutic potential in inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide?

Methodological Answer:

A widely used approach involves domino reactions mediated by iodine (I₂) and tert-butyl hydroperoxide (TBHP), which facilitate oxidative coupling and cyclization steps. For example, demonstrates the synthesis of structurally analogous quinazolinone derivatives via I₂/TBHP systems, yielding compounds with high purity (e.g., melting points ranging from 203–288°C) . Key steps include:

Amide coupling : Reacting a hydroxyphenyl precursor with a propanamide intermediate.

Cyclization : Oxidative formation of the quinazolinone core using TBHP.

Purification : Recrystallization or column chromatography, validated by ¹H/¹³C NMR and HRMS for structural confirmation.

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) to confirm regiochemistry .

- HRMS/ESI-MS : Verify molecular weight (e.g., exact mass within ±2 ppm error) .

- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, hydroxyl O-H at ~3200–3500 cm⁻¹) .

- X-ray crystallography (if applicable): Resolve stereochemical ambiguities, as demonstrated in for related compounds .

Advanced: How can computational methods optimize the synthesis and reaction design of this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path searches to predict intermediates and transition states. highlights ICReDD’s approach, where computational screening identifies optimal conditions (e.g., solvent, catalyst) by modeling activation energies and selectivity . Steps include:

Pathway exploration : Use software like Gaussian or ORCA to simulate reaction mechanisms.

Data-driven optimization : Apply machine learning to experimental datasets (e.g., yields, reaction times) to refine computational models.

Feedback loops : Validate predictions with small-scale experiments, then iterate.

Advanced: How should researchers resolve contradictions in experimental data (e.g., NMR vs. X-ray results)?

Methodological Answer:

Address discrepancies through cross-validation:

- Replicate experiments : Ensure consistency in synthetic conditions (e.g., temperature, stoichiometry).

- Multi-technique analysis : For example, if NMR suggests a tautomeric form but X-ray shows a different conformation, use variable-temperature NMR or solid-state IR to probe dynamic equilibria .

- Statistical validation : Apply principal component analysis (PCA) to spectral datasets to identify outliers, as suggested in ’s discussion of design of experiments (DoE) .

Advanced: What statistical methods are recommended for optimizing reaction conditions (e.g., solvent, catalyst loading)?

Methodological Answer:

Use Design of Experiments (DoE) to minimize trials while maximizing data quality:

Factor screening : Identify critical variables (e.g., solvent polarity, temperature) via fractional factorial designs.

Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., catalyst loading vs. yield).

Validation : Confirm optimized conditions with triplicate runs. emphasizes DoE’s role in reducing experimental effort in chemical process development .

Advanced: How can interdisciplinary approaches enhance understanding of this compound’s reactivity?

Methodological Answer:

Combine chemical biology and materials engineering frameworks:

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track reaction pathways, as discussed in ’s training on chemical biology methods .

- Materials characterization : Apply thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to study thermal stability, leveraging techniques from ’s classification of materials engineering .

Advanced: What strategies ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Standardized protocols : Document reaction parameters (e.g., stirring rate, drying time) rigorously.

- Collaborative validation : Share samples with independent labs for NMR/X-ray cross-checking.

- Open-data practices : Publish raw spectral data and crystallographic files (CIFs), following the transparency standards in .

Advanced: How can researchers investigate the compound’s stability under varying conditions (e.g., pH, light)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.